molecular formula C20H16ClNO5 B15033559 3-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}propanoic acid

3-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}propanoic acid

Cat. No.: B15033559
M. Wt: 385.8 g/mol
InChI Key: DHIIVUAYLIQJPE-FBMGVBCBSA-N
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Description

3-[3-BENZOYL-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and a pyrrol ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-BENZOYL-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol ring, followed by the introduction of the benzoyl and chlorophenyl groups. Common reagents used in these reactions include benzoyl chloride, 4-chlorophenylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-BENZOYL-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-BENZOYL-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-BENZOYL-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    4-BENZOYL-1-METHYL-1H-PYRROL-2-YL: Contains the pyrrol ring and benzoyl group but lacks the chlorophenyl group.

Uniqueness

3-[3-BENZOYL-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16ClNO5

Molecular Weight

385.8 g/mol

IUPAC Name

3-[(3E)-2-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C20H16ClNO5/c21-14-8-6-12(7-9-14)17-16(18(25)13-4-2-1-3-5-13)19(26)20(27)22(17)11-10-15(23)24/h1-9,17,25H,10-11H2,(H,23,24)/b18-16+

InChI Key

DHIIVUAYLIQJPE-FBMGVBCBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC=C(C=C3)Cl)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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